molecular formula C27H28N2O7 B12138668 3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3-methoxyphenyl)-1-(2-m orpholin-4-ylethyl)-3-pyrrolin-2-one

3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3-methoxyphenyl)-1-(2-m orpholin-4-ylethyl)-3-pyrrolin-2-one

Cat. No.: B12138668
M. Wt: 492.5 g/mol
InChI Key: BHTVAMKDMOYLDU-UHFFFAOYSA-N
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Description

3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrolin-2-one structure, followed by the introduction of the hydroxy, methoxy, and benzo[d]furan groups. The final step involves the addition of the morpholin-4-ylethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-methoxybenzaldehyde
  • 3-Hydroxy-4-methoxybenzoic acid
  • 4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside

Uniqueness

3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one is unique due to its combination of functional groups and structural features. This uniqueness may confer specific properties and activities that are not observed in similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H28N2O7

Molecular Weight

492.5 g/mol

IUPAC Name

4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2-(3-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C27H28N2O7/c1-33-19-7-3-5-17(15-19)23-22(24(30)21-16-18-6-4-8-20(34-2)26(18)36-21)25(31)27(32)29(23)10-9-28-11-13-35-14-12-28/h3-8,15-16,23,31H,9-14H2,1-2H3

InChI Key

BHTVAMKDMOYLDU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC5=C(O4)C(=CC=C5)OC

Origin of Product

United States

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